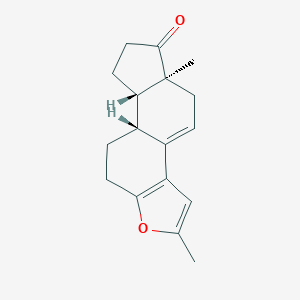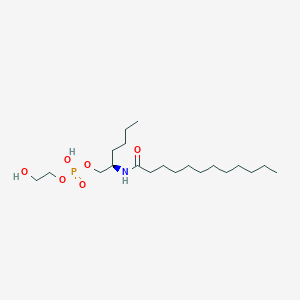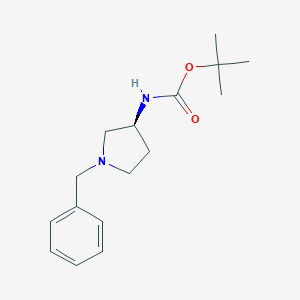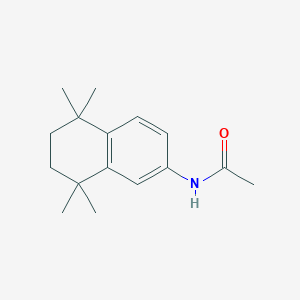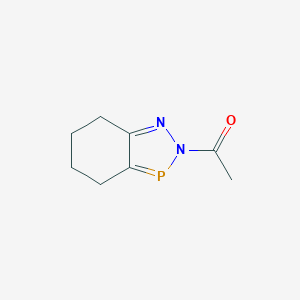
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole (ATBD) is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. ATBD belongs to the class of benzodiazaphospholes, which are heterocyclic compounds that contain both a benzene ring and a phosphorus atom in their structure. In
Wirkmechanismus
The mechanism of action of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been proposed that it may act by inducing oxidative stress in cancer cells.
Biochemical and Physiological Effects:
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been found to induce oxidative stress in cancer cells, leading to apoptosis. In addition, it has been reported to have anti-inflammatory and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has been reported to exhibit good stability. However, there are also limitations associated with the use of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole in laboratory experiments. For example, its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized.
Zukünftige Richtungen
There are several future directions for the research on 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole. One area of research is the development of new derivatives of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole. Furthermore, the potential of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole as a lead compound for the development of new drugs should be explored. Finally, the toxicity profile of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole should be fully characterized to determine its safety for use in humans.
Conclusion:
In conclusion, 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole is a synthetic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The synthesis of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole is relatively easy, and it has been reported to exhibit good stability. However, its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized. Future research should focus on the development of new derivatives of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole with improved activity and selectivity, the investigation of its mechanism of action, and the determination of its safety for use in humans.
Synthesemethoden
The synthesis of 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole involves the reaction of 2-aminophenol with triethyl phosphite and acetyl chloride in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole. This method has been reported to yield 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole has also been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been found to have potential as a lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
137152-49-9 |
|---|---|
Produktname |
2-Acetyl-4,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphole |
Molekularformel |
C8H11N2OP |
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
1-(4,5,6,7-tetrahydro-1,2,3-benzodiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H11N2OP/c1-6(11)10-9-7-4-2-3-5-8(7)12-10/h2-5H2,1H3 |
InChI-Schlüssel |
OIBNJUXBTBYNSI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
Kanonische SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
Synonyme |
2H-1,2,3-Benzodiazaphosphole, 2-acetyl-4,5,6,7-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




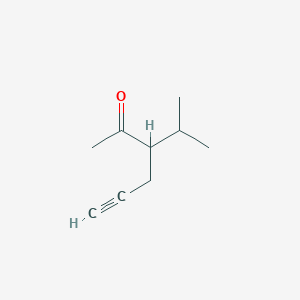


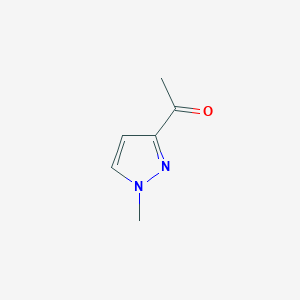
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)

